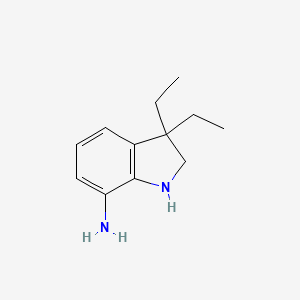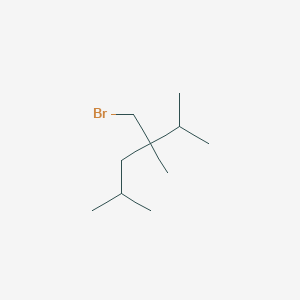![molecular formula C13H18N4 B13194246 N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclohexanamine](/img/structure/B13194246.png)
N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclohexanamine is a heterocyclic compound that features a triazolopyridine ring fused with a cyclohexanamine moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclohexanamine typically involves the cyclization of chloroethynylphosphonates with 2-hydrazinylpyridines. This reaction proceeds through a 5-exo-dig cyclization mechanism, resulting in the formation of the triazolopyridine ring . The reaction conditions often include the use of condensation agents such as formic acid, orthoesters, Lawesson’s reagent, and hypervalent iodine reagents .
Industrial Production Methods
Industrial production methods for this compound may involve microwave-mediated, catalyst-free synthesis techniques. For instance, performing the reaction in a microwave medium at 140°C can yield the desired product with high efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents into the triazolopyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridine derivatives, which can exhibit different biological and chemical properties .
Applications De Recherche Scientifique
N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclohexanamine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclohexanamine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit c-Met and VEGFR-2 kinases, leading to antiproliferative effects on cancer cells . The compound binds to these kinases, disrupting their signaling pathways and inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- [1,2,4]triazolo[4,3-a]quinolines
- [1,2,4]triazolo[3,4-a]isoquinolines
- [1,2,4]triazolo[1,5-a]pyridines
Uniqueness
N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclohexanamine is unique due to its specific structural features and the presence of both a triazolopyridine ring and a cyclohexanamine moiety. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C13H18N4 |
|---|---|
Poids moléculaire |
230.31 g/mol |
Nom IUPAC |
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexanamine |
InChI |
InChI=1S/C13H18N4/c1-2-6-11(7-3-1)14-10-13-16-15-12-8-4-5-9-17(12)13/h4-5,8-9,11,14H,1-3,6-7,10H2 |
Clé InChI |
WITHMIDNVXYSDR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NCC2=NN=C3N2C=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


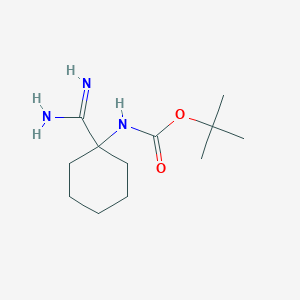
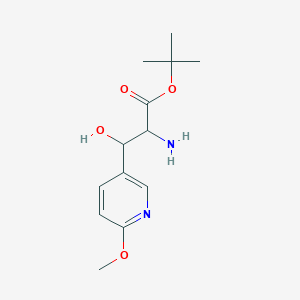
![Bicyclo[2.2.2]oct-5-en-2-amine](/img/structure/B13194180.png)
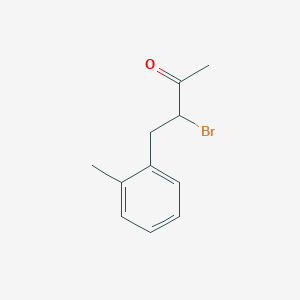
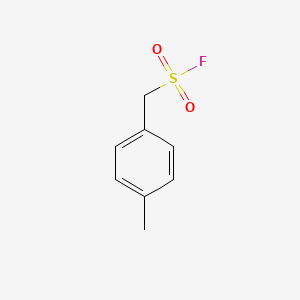
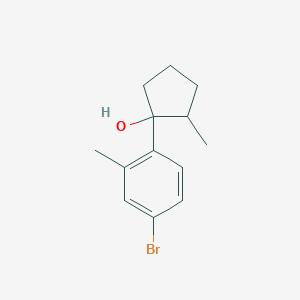
![1-[1-(Aminomethyl)cyclobutyl]but-3-EN-1-one](/img/structure/B13194198.png)
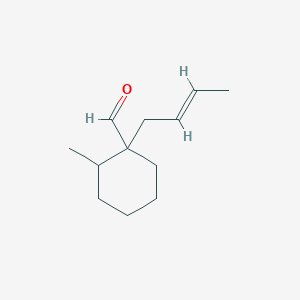
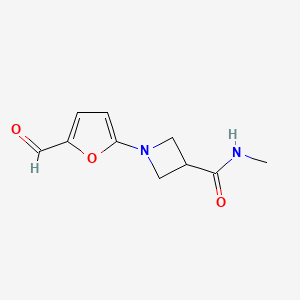
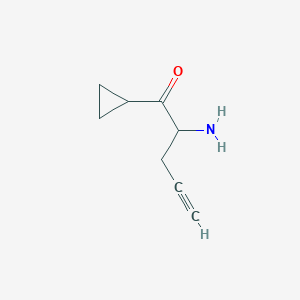
![N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclopentanamine](/img/structure/B13194213.png)

